Decanoyl-L-carnitine-d3 Chloride
Description
Contextualizing Acylcarnitine Derivatives in Metabolic Studies
Acylcarnitines are a class of compounds essential for energy metabolism. They are formed when a fatty acid is attached to a carnitine molecule. nih.gov This process allows for the transport of long-chain fatty acids from the cytoplasm into the mitochondria, where they undergo β-oxidation to produce energy. nih.govnih.govyoutube.com The pool of acylcarnitines in tissues and biofluids provides a snapshot of the body's metabolic state, particularly concerning fatty acid and amino acid metabolism. nih.gov
The analysis of acylcarnitine profiles, which is the measurement of a wide range of these derivatives, has become a cornerstone in the diagnosis and monitoring of inborn errors of metabolism. nih.govbmj.com For instance, abnormal levels of specific acylcarnitines can indicate defects in fatty acid oxidation pathways. nih.govyoutube.com In conditions like medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, elevated levels of octanoylcarnitine (B1202733) (C8) are observed. health.state.mn.us Similarly, increased concentrations of long-chain acylcarnitines can point towards disorders like carnitine palmitoyltransferase II (CPT II) deficiency or very long-chain acyl-CoA dehydrogenase (VLCAD) deficiency. nih.gov Beyond rare genetic disorders, alterations in acylcarnitine levels have been associated with more common metabolic conditions, including metabolic syndrome. nih.gov
The general structure of an acylcarnitine consists of a carnitine backbone esterified with a fatty acyl group of varying chain length. This structural characteristic makes them amenable to detection and quantification by mass spectrometry. bmj.com
Table 1: Examples of Acylcarnitines and Associated Metabolic Conditions
| Acylcarnitine | Abbreviation | Associated Condition(s) |
| Octanoylcarnitine | C8 | Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency health.state.mn.us |
| Hexadecanoylcarnitine | C16 | Carnitine palmitoyltransferase II (CPT-II) deficiency, Carnitine acylcarnitine translocase (CACT) deficiency health.state.mn.us |
| 3-OH-Hexadecanoylcarnitine | C16-OH | Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency health.state.mn.us |
| Free Carnitine | C0 | Carnitine palmitoyltransferase I (CPT-I) deficiency health.state.mn.us |
This table provides illustrative examples and is not exhaustive.
Significance of Stable Isotope Labeling in Metabolic Tracing and Quantification
Stable isotope labeling is a powerful technique used to trace the path of molecules through metabolic pathways and to accurately quantify their concentrations in complex biological samples. nih.govnumberanalytics.com This method involves replacing one or more atoms in a molecule with their heavier, non-radioactive stable isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). creative-proteomics.comdoi.org
The key advantage of stable isotope labeling lies in its application with mass spectrometry (MS). nih.gov A mass spectrometer separates ions based on their mass-to-charge ratio. Since a molecule labeled with a stable isotope has a higher mass than its unlabeled counterpart, the two can be distinguished and measured simultaneously. nih.gov This allows for the use of the labeled compound as an internal standard.
Internal standards are crucial for accurate quantification in analytical chemistry, particularly in complex matrices like blood or tissue extracts. clearsynth.com They are added in a known amount to a sample before processing and analysis. The internal standard experiences the same sample preparation and analytical variations as the analyte of interest. By comparing the signal of the analyte to the signal of the internal standard, any variability in the analytical process can be corrected for, leading to highly precise and accurate measurements. clearsynth.com
Stable isotope-labeled internal standards are considered the gold standard because their chemical and physical properties are nearly identical to the analyte, ensuring they behave similarly during extraction, chromatography, and ionization. scispace.com
Research Utility of Decanoyl-L-carnitine-d3 Chloride as a Deuterated Analog
This compound is the deuterated form of Decanoyl-L-carnitine, where three hydrogen atoms in one of the methyl groups attached to the nitrogen have been replaced with deuterium atoms. caymanchem.combiomol.com This specific labeling makes it an ideal internal standard for the quantitative analysis of Decanoyl-L-carnitine by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.combiomol.combroadpharm.com
In research settings, scientists use this compound to accurately measure the levels of its unlabeled counterpart, Decanoyl-L-carnitine, in various biological samples. caymanchem.com Decanoylcarnitine itself is a medium-chain acylcarnitine and its levels can be relevant in studies of fatty acid metabolism. hmdb.ca For example, research has shown that Decanoyl-L-carnitine can influence the formation of other fatty acid intermediates in hepatocytes. caymanchem.comcaymanchem.com
The use of a deuterated standard like this compound allows researchers to overcome challenges such as matrix effects, where other components in a biological sample can interfere with the analysis and lead to inaccurate results. clearsynth.com By providing a reliable reference point, it enhances the robustness and reliability of quantitative metabolic studies. clearsynth.comscispace.com
Table 2: Properties of this compound
| Property | Value |
| Formal Name | (2R)-3-carboxy-N,N-dimethyl-N-(methyl-d3)-2-[(1-oxodecyl)oxy]-1-propanaminium, monochloride caymanchem.combiomol.com |
| Molecular Formula | C₁₇H₃₁D₃NO₄ • Cl caymanchem.combiomol.com |
| Formula Weight | 354.9 caymanchem.combiomol.com |
| Purity | ≥99% deuterated forms (d₁-d₃) caymanchem.combiomol.com |
| Application | Internal standard for quantification of Decanoyl-L-carnitine caymanchem.combiomol.combroadpharm.com |
Data sourced from publicly available chemical information. caymanchem.combiomol.com
Properties
Molecular Formula |
C₁₇H₃₁D₃ClNO₄ |
|---|---|
Molecular Weight |
354.93 |
Synonyms |
(2R)-3-Carboxy-N,N,N-trimethyl-2-[(1-oxodecyl)oxy]-1-propanaminium Chloride-d3 |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Labeling Strategies for Decanoyl L Carnitine D3 Chloride
Chemical Synthesis Pathways for Deuterated Acylcarnitines
The synthesis of deuterated acylcarnitines, such as Decanoyl-L-carnitine-d3 Chloride, typically involves a two-stage process: the synthesis of the deuterated L-carnitine precursor and its subsequent acylation with the corresponding acyl chloride.
A general and effective method for the acylation of L-carnitine involves the use of an acyl chloride. nih.gov This process begins with the conversion of a fatty acid to its more reactive acyl chloride form. For instance, decanoic acid can be reacted with a chlorinating agent like thionyl chloride or oxalyl chloride to produce decanoyl chloride. nih.govchemicalbook.com In a typical procedure, decanoic acid is dissolved in an inert solvent like dichloromethane (B109758) (DCM) and treated with oxalyl chloride in the presence of a catalyst such as N,N-dimethylformamide (DMF) at a controlled temperature. chemicalbook.com
Once the decanoyl chloride is prepared, it is reacted with the isotopically labeled L-carnitine-d3 hydrochloride. The L-carnitine, dissolved in a suitable solvent like trichloroacetic acid, is added to the acyl chloride, and the mixture is incubated to facilitate the esterification reaction, forming this compound. nih.gov
Positional Isotope Labeling Techniques for Deuterium (B1214612) Incorporation
The key to synthesizing this compound lies in the preparation of the deuterated L-carnitine precursor, specifically L-carnitine with three deuterium atoms on one of the N-methyl groups.
A patented method for the synthesis of L-carnitine-d3 involves a demethylation and subsequent remethylation process. google.com The synthesis starts with standard L-carnitine, which is heated in a 2-hydroxyethylamine solvent to yield a demethylated-2-hydroxy acetamide (B32628) L-carnitine crude product. google.com This intermediate is then treated with a hydrochloric acid solution and heated under reflux to produce the demethylated L-carnitine hydrochloride. google.com
The crucial isotopic labeling step involves the methylation of the demethylated L-carnitine using a deuterated methylating agent. Specifically, iodomethane-d3 (B117434) (CD3I) is added dropwise to the demethylated L-carnitine dissolved in a suitable solvent. google.com The reaction mixture is heated, leading to the incorporation of the trideuteromethyl group onto the nitrogen atom, thus forming L-carnitine-d3. This method provides a safe and efficient route to producing the required isotopically labeled precursor with a high yield. google.com
Production and Purification of Research-Grade this compound
Following the synthesis, the crude this compound must be purified to meet the high standards required for its use in analytical applications.
A common initial purification step involves precipitation of the product from the reaction mixture. After cooling, the product can be precipitated and washed multiple times with a cold solvent such as diethyl ether to remove unreacted starting materials and other impurities. nih.gov
For higher purity, chromatographic techniques are employed. A two-step process combining cation-exchange solid-phase extraction (SPE) and preparative high-performance liquid chromatography (HPLC) is effective for purifying acylcarnitines. kosfaj.org The cation-exchange SPE helps to remove any unreacted fatty acid, while preparative HPLC is used to separate the desired acylcarnitine from any remaining free carnitine and other synthesis byproducts. kosfaj.org Additionally, treatment with a weakly basic anion exchanger can be used to convert the compound to its inner salt form if required, by removing counter-ions like chloride.
Purity Assessment of Deuterated Forms for Analytical Applications
The purity of research-grade this compound is critical for its function as an internal standard. Purity is typically assessed using a combination of chromatographic and mass spectrometric techniques.
High-performance liquid chromatography (HPLC) is a standard method for determining the chemical purity of the compound. Commercial suppliers often report purities of ≥95.0% as determined by HPLC. sigmaaldrich.com
Mass spectrometry (MS) is essential for confirming the identity of the compound and assessing the extent of isotopic labeling. nih.gov It allows for the precise measurement of the mass-to-charge ratio, confirming the incorporation of the three deuterium atoms. The fragmentation pattern of the molecule in tandem mass spectrometry (MS/MS) provides further structural confirmation. nih.gov For Decanoyl-L-carnitine-d3, the extent of labeling is expected to be high, with commercial standards often specifying ≥99% deuterated forms. sigmaaldrich.comcaymanchem.com
The table below summarizes the typical purity specifications for research-grade this compound.
| Analytical Technique | Typical Purity Specification |
| High-Performance Liquid Chromatography (HPLC) | ≥95.0% |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Extent of labeling ≥99.0% |
Formal Nomenclatures and Synonyms in Academic Literature
This compound is known by several names in scientific literature and commercial catalogs. A clear understanding of these nomenclatures is important for accurate identification and literature searches.
The formal IUPAC name for the compound is (2R)-3-carboxy-N,N-dimethyl-N-(methyl-d3)-2-[(1-oxodecyl)oxy]-1-propanaminium, monochloride. caymanchem.com Another systematic name is [(2R)-3-carboxy-2-decanoyloxypropyl]-dimethyl-(trideuteriomethyl)azanium;chloride.
In addition to its formal names, a variety of synonyms are commonly used. These are often abbreviations or variations of the chemical name.
The following table provides a list of common nomenclatures and synonyms for this compound.
| Type | Name |
| Formal Name | (2R)-3-carboxy-N,N-dimethyl-N-(methyl-d3)-2-[(1-oxodecyl)oxy]-1-propanaminium, monochloride |
| Synonym | CAR 10:0-d3 |
| Synonym | C10:0 Carnitine-d3 |
| Synonym | (-)-Decanoylcarnitine-d3 |
| Synonym | L-Carnitine decanoyl ester-d3 |
| Synonym | L-Decanoylcarnitine-d3 |
Advanced Analytical Methodologies Employing Decanoyl L Carnitine D3 Chloride
Mass Spectrometry-Based Quantification of Acylcarnitines
Mass spectrometry (MS) coupled with chromatographic separation is the cornerstone for the analysis of acylcarnitines in biological matrices. The use of stable isotope-labeled internal standards, such as Decanoyl-L-carnitine-d3 Chloride, is fundamental to achieving reliable and reproducible quantitative results.
Development and Validation of High-Throughput Quantitative Assays
The need to analyze large numbers of samples in clinical and research settings has driven the development of high-throughput quantitative assays for acylcarnitines. nih.gov These assays often utilize ultra-high-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry to achieve rapid and sensitive measurements. sciex.comnih.gov
A key aspect of these high-throughput methods is the ability to quantify a broad range of acylcarnitines, from short-chain to long-chain species, in a single analytical run. nih.govnih.gov For example, a UPLC-MS/MS method has been developed to quantify over a thousand potential acylcarnitine species within a ten-minute run time. nih.gov The validation of such assays involves demonstrating linearity, accuracy, precision, and stability, all of which are critically dependent on the use of appropriate internal standards like this compound. nih.govnih.gov These robust methods are crucial for large cohort studies and for obtaining comprehensive molecular phenotypes of various biological matrices. nih.gov
Targeted Metabolomics Profiling in Research Systems
Targeted metabolomics focuses on the measurement of a specific group of metabolites, such as acylcarnitines, to investigate their roles in health and disease. scienceopen.com This approach provides quantitative or semi-quantitative data that can reveal metabolic signatures associated with particular conditions. scienceopen.comnih.gov
Analysis of Acylcarnitine Signatures in Biological Samples
The analysis of acylcarnitine profiles in biological samples like plasma, blood spots, and tissues is a powerful tool for diagnosing and understanding inherited metabolic disorders and other complex diseases. nih.govnih.gov Acylcarnitines are intermediates in the metabolism of fatty acids and amino acids, and their concentrations can reflect the activity of mitochondrial and peroxisomal metabolic pathways. nih.govnih.gov
Targeted metabolomics studies have identified specific acylcarnitine signatures in various conditions. For instance, elevated levels of certain medium- and long-chain acylcarnitines in blood have been linked to incomplete fatty acid β-oxidation. nih.gov By using stable isotope-labeled internal standards, researchers can accurately quantify these changes and correlate them with clinical phenotypes. nih.gov
Strategies for Isobaric Separation in Complex Matrices
A significant challenge in acylcarnitine analysis is the presence of isobaric and isomeric species, which have the same mass-to-charge ratio and cannot be distinguished by mass spectrometry alone. nih.govnih.gov This can lead to inaccurate quantification and misinterpretation of results. To address this, chromatographic separation is essential. nih.govnih.gov
Advanced chromatographic techniques, such as mixed-mode chromatography and two-dimensional liquid chromatography, have been developed to separate these closely related compounds. nih.gov For example, a clinically validated method using mixed-mode chromatography can resolve key isobaric acylcarnitine species in a single analysis without the need for derivatization. nih.gov The use of stable isotope tracing, where labeled precursors are introduced into a biological system, can also help to distinguish the activity of specific metabolic pathways and resolve ambiguities from isobaric overlap. nih.gov
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) Imaging for Metabolite Distribution
Matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) imaging is a powerful technique that allows for the visualization of the spatial distribution of molecules directly in tissue sections. nih.govnih.gov This technology provides valuable insights into the localization of metabolites within their native biological context.
The application of MALDI-MS imaging to study acylcarnitine distribution has revealed specific localization patterns in various tissues. For instance, in a model of spinal cord injury, long-chain acylcarnitines were found to be specifically localized along the lesion margins. nih.govresearchgate.net Similarly, combining stable isotope-labeled carnitine tracing with MALDI-MS imaging has been used to determine the distribution of carnitine and its derivatives in mouse skeletal muscle. nih.gov
Investigations of Metabolic Pathways Using Decanoyl L Carnitine D3 Chloride As a Tracer
Elucidation of Fatty Acid Transport Mechanisms
L-carnitine and its acyl esters are fundamental to fatty acid metabolism, primarily by facilitating the transport of long-chain fatty acids into the mitochondria for energy production through β-oxidation. nih.govcaymanchem.comnih.gov The mitochondrial inner membrane is generally impermeable to long-chain fatty acids, necessitating a specialized transport system known as the carnitine shuttle. nih.govyoutube.com Stable isotope-labeled compounds like Decanoyl-L-carnitine-d3 Chloride are instrumental in studying the dynamics of this transport system.
Mitochondrial Fatty Acid Uptake Studies
The use of stable isotope-labeled carnitine derivatives allows researchers to monitor the uptake and movement of carnitine and its associated fatty acids into cells and specifically into mitochondria. nih.gov Studies have demonstrated that exogenous L-carnitine can enhance the uptake of fatty acids into mitochondria. nih.gov For instance, research on maize seedlings showed that applying carnitine increased the activity of carnitine acyltransferases, enzymes responsible for transporting long-chain fatty acids into the mitochondria. This led to a corresponding increase in the levels of various acylcarnitines, including decanoyl-L-carnitine. nih.gov Similarly, in human colon cancer cells, providing a combination of palmitoylcarnitine (B157527) and L-carnitine led to an increased influx of a fluorescent palmitic acid analog into the mitochondria, demonstrating enhanced fatty acid uptake. nih.gov
Insights into Beta-Oxidation Processes
Once inside the mitochondrial matrix, acylcarnitines are converted back to their acyl-CoA counterparts, which then enter the β-oxidation spiral to be broken down into acetyl-CoA units for energy production. nih.govnih.gov The carnitine shuttle system is crucial for the oxidation of long-chain fatty acids. nih.gov The significance of this pathway is underscored by conditions like systemic carnitine deficiency, where a significant reduction in muscle carnitine content leads to a drastic decrease in the oxidation of fatty acids like palmitate. nih.gov
The use of tracers like this compound enables the detailed study of these β-oxidation processes. By tracking the labeled decanoyl group, researchers can follow its metabolic fate and quantify its contribution to energy production.
Analysis of Lipid Metabolism Regulation
Decanoyl-L-carnitine and its labeled form are not only involved in the transport of fatty acids but also play a role in the broader regulation of lipid metabolism.
Formation of Specific Fatty Acid Intermediates (e.g., C24 fatty acid intermediates, docosapentaenoic acid, docosahexaenoic acid) in in vitro Models (e.g., rat hepatocytes)
Research using in vitro models, such as isolated rat hepatocytes, has shown that decanoyl-L-carnitine can influence the metabolism of very long-chain polyunsaturated fatty acids. caymanchem.combiomol.comcaymanchem.com Specifically, decanoyl-L-carnitine has been observed to increase the formation of C24 fatty acid intermediates, as well as docosapentaenoic acid (DPA) and docosahexaenoic acid (DHA). caymanchem.combiomol.comcaymanchem.comcaymanchem.com This suggests a stimulatory effect on the desaturation and elongation pathways of these fatty acids. medchemexpress.com The biosynthesis of DHA from its precursor, for instance, involves a pathway that includes the formation of 24-carbon intermediates which are then shortened via β-oxidation. nih.gov
Table 1: Effect of Decanoyl-L-carnitine on Fatty Acid Metabolites in Rat Hepatocytes
| Metabolite | Observation | Reference |
| C24 fatty acid intermediates | Increased formation | caymanchem.combiomol.comcaymanchem.com |
| Docosapentaenoic acid (DPA) | Increased formation | caymanchem.combiomol.comcaymanchem.com |
| Docosahexaenoic acid (DHA) | Increased formation | caymanchem.combiomol.comcaymanchem.com |
Role in Acylcarnitine Turnover and Metabolic Flux
The study of acylcarnitine turnover provides a window into the intricate balance of fatty acid and amino acid metabolism. Acylcarnitines are crucial for transporting acyl groups across the inner mitochondrial membrane for β-oxidation and for buffering the intramitochondrial coenzyme A (CoA) pool. chemrxiv.org Stable isotope tracers, such as deuterated acylcarnitines, are indispensable for quantifying the dynamic rates of these processes (metabolic flux) in vivo, offering insights that go beyond static concentration measurements. nih.gov
The demand for energy substrates, particularly fatty acids, escalates dramatically in skeletal muscle during physiological challenges like sustained contraction. Isotope tracing studies have been pivotal in elucidating the real-time dynamics of carnitine uptake and utilization in these scenarios.
In a notable study investigating carnitine metabolism in exercising mouse muscle, a deuterated carnitine tracer (d3-carnitine) was administered intravenously. nih.gov The researchers observed a significant, contraction-induced increase in the uptake of d3-carnitine from the blood into the muscle tissue. This finding demonstrates that muscle contraction accelerates the transport of carnitine into cells to meet the heightened metabolic demand. nih.gov Mass spectrometry imaging revealed that the influx of the tracer was not confined to a specific muscle fiber type, suggesting a widespread metabolic response throughout the muscle tissue during exercise. nih.gov
These types of tracer studies, while not using this compound specifically, establish a clear precedent for its potential application. By tracing the appearance of the d3-decanoyl moiety in various tissue and cellular compartments, researchers could quantify the tissue-specific uptake and flux of medium-chain acylcarnitines under different physiological and pathological conditions.
A primary function of the carnitine pool is to buffer the acetyl-CoA/CoA ratio within the mitochondria. During periods of high energy demand and substrate oxidation (like glucose and fatty acids), acetyl-CoA can accumulate. Carnitine acetyltransferase (CrAT) facilitates the conversion of this excess acetyl-CoA to acetylcarnitine, which can then be exported from the mitochondria, freeing up CoA for other essential reactions. nih.gov
The same study that traced d3-carnitine uptake during muscle contraction also provided direct evidence of its derivatization. nih.gov Alongside the increased uptake of d3-carnitine in the contracting muscle, there was a concurrent and significant increase in the formation of d3-acetylcarnitine. nih.gov This indicates that the newly transported carnitine is rapidly acetylated, participating directly in the buffering of acetyl-CoA generated during exercise metabolism.
This demonstrates a key derivatization pathway for carnitine analogs. If this compound were used as a tracer, one could theoretically track its metabolic fate beyond just its transport. For example, it could undergo chain shortening via β-oxidation to produce d3-labeled acetylcarnitine or other shorter-chain acylcarnitines, providing a quantitative measure of its catabolism.
| Tracer Molecule | Condition | Observed Change in Muscle | Metabolic Interpretation |
| d3-Carnitine | Muscle Contraction | Significant increase in d3-carnitine levels | Enhanced uptake of carnitine from circulation. nih.gov |
| d3-Carnitine | Muscle Contraction | Significant increase in d3-acetylcarnitine | Rapid acetylation of newly transported carnitine to buffer acetyl-CoA. nih.gov |
Comparative Metabolic Research with Related Acylcarnitine Species (e.g., Octanoyl-L-carnitine, Dodecanoyl-L-carnitine)
The metabolic fate of an acylcarnitine is highly dependent on the length of its fatty acyl chain. Different tissues exhibit distinct preferences and capacities for oxidizing acylcarnitines of varying lengths. Comparative studies are therefore essential to understand tissue-specific energy metabolism.
Research on isolated mitochondria from various rat tissues has provided detailed insights into the comparative oxidation of medium- and long-chain acylcarnitines, including those closely related to decanoyl-L-carnitine. One such study compared the respiration rates supported by different acylcarnitines in the liver, kidney, heart, and skeletal muscle.
The findings reveal a clear tissue-specific pattern:
Heart and Skeletal Muscle: Both cardiac and skeletal muscle mitochondria demonstrated a robust ability to oxidize acylcarnitines, with octanoylcarnitine (B1202733) (C8) and longer-chain species being readily utilized. nih.govnih.gov The oxidation rates in the heart were substantially higher—approximately 10-fold greater—than in skeletal muscle, highlighting the heart's immense and constant reliance on fatty acid oxidation for energy. nih.gov In these tissues, the oxidation of medium-chain fatty acids is dependent on carnitine. nih.gov
Liver: The liver showed a different profile. While capable of oxidizing a range of acylcarnitines, it could also oxidize free medium-chain fatty acids (up to 14 carbons long) independently of the carnitine shuttle. nih.gov
Kidney: The kidney was able to oxidize free fatty acids up to 10 carbons in length. nih.gov For acylcarnitines, it showed significantly higher respiration rates for species with 10 or more carbons compared to octanoylcarnitine. nih.gov
These comparative data underscore that the metabolic role of decanoyl-L-carnitine (C10) is not uniform across the body. In heart and muscle, it serves as a critical fuel source that relies on the carnitine transport system. Using this compound as a tracer in whole-animal studies could further refine these findings by revealing the interplay between tissues in the distribution and oxidation of medium-chain acyl groups.
| Acylcarnitine Species | Heart Mitochondria (Relative Oxidation Rate) | Skeletal Muscle Mitochondria (Relative Oxidation Rate) | Kidney Mitochondria (Relative Oxidation Rate) | Key Finding |
| Octanoyl-L-carnitine (C8) | High | Moderate | Lower than longer chains | Efficiently oxidized in muscle tissues; less so in kidney compared to longer chains. nih.govnih.gov |
| Decanoyl-L-carnitine (C10) | Very High | High | High | A preferred substrate for oxidation across all three tissues, with particularly high rates in heart. nih.gov |
| Dodecanoyl-L-carnitine (C12) | Very High | High | High | Readily oxidized, similar to other long-chain acylcarnitines in these tissues. nih.gov |
Molecular Interactions and Biochemical Mechanisms
Enzymatic Interactions in Fatty Acid Oxidation Pathways
Decanoyl-L-carnitine is a key player in the transport of medium- to long-chain fatty acids from the cytoplasm into the mitochondrial matrix, a process essential for their subsequent breakdown via β-oxidation. creative-proteomics.comnih.gov This transport is necessary because the inner mitochondrial membrane is impermeable to activated fatty acids, known as acyl-Coenzyme A (acyl-CoA) thioesters. youtube.commdpi.comnih.gov The transport is facilitated by a multi-enzyme system known as the carnitine shuttle. youtube.comresearchgate.net
The journey of a ten-carbon fatty acyl group, such as decanoyl, involves sequential interaction with three key enzymes:
Carnitine Palmitoyltransferase I (CPT-I): Located on the outer mitochondrial membrane, this enzyme catalyzes the initial, rate-limiting step. It facilitates the transfer of the decanoyl group from Decanoyl-CoA to L-carnitine, forming Decanoyl-L-carnitine and releasing free Coenzyme A (CoA) into the cytoplasm. creative-proteomics.comnih.gov The activity of CPT-I is a major regulatory point in fatty acid oxidation and is notably inhibited by Malonyl-CoA, a key molecule in fatty acid synthesis. nih.gov
Carnitine-Acylcarnitine Translocase (CACT): This transporter protein, embedded in the inner mitochondrial membrane, acts as an antiporter. mdpi.comwikipedia.org It mediates the movement of Decanoyl-L-carnitine from the intermembrane space into the mitochondrial matrix. wikipedia.orgencyclopedia.pub Simultaneously, it transports a molecule of free L-carnitine from the matrix back out to the intermembrane space, ensuring a continuous supply for CPT-I. wikipedia.org
Carnitine Palmitoyltransferase II (CPT-II): Situated on the matrix side of the inner mitochondrial membrane, CPT-II catalyzes the reverse reaction of CPT-I. mdpi.com It transfers the decanoyl group from Decanoyl-L-carnitine to a molecule of mitochondrial CoA, reforming Decanoyl-CoA inside the matrix. nih.gov This step also regenerates free L-carnitine, which is then transported back out by CACT. encyclopedia.pub
Once reformed within the mitochondrial matrix, Decanoyl-CoA is available to enter the β-oxidation spiral, where it is progressively broken down to generate Acetyl-CoA, which fuels the Krebs cycle for ATP production. creative-proteomics.com Research has indicated that Decanoylcarnitine supplementation can enhance the expression of CPT1A, suggesting it may play a role in regulating its own metabolic pathway. nih.gov
| Enzyme | Mitochondrial Location | Function in Relation to Decanoyl Group |
|---|---|---|
| Carnitine Palmitoyltransferase I (CPT-I) | Outer Mitochondrial Membrane | Converts Decanoyl-CoA to Decanoyl-L-carnitine in the cytoplasm. creative-proteomics.comnih.gov |
| Carnitine-Acylcarnitine Translocase (CACT) | Inner Mitochondrial Membrane | Transports Decanoyl-L-carnitine into the mitochondrial matrix. mdpi.comwikipedia.org |
| Carnitine Palmitoyltransferase II (CPT-II) | Inner Mitochondrial Membrane (Matrix Side) | Reforms Decanoyl-CoA from Decanoyl-L-carnitine within the matrix. mdpi.comnih.gov |
Modulation of Cellular Uptake Mechanisms for Fatty Acids
The primary role of Decanoyl-L-carnitine is in the intracellular transport of fatty acids into mitochondria, a process distinct from the initial cellular uptake of fatty acids across the plasma membrane. nih.govproteopedia.org The uptake of fatty acids from the bloodstream into the cell is a complex process mediated by both passive diffusion and, more significantly, by membrane-associated protein transporters such as Fatty Acid Translocase (CD36) and various Fatty Acid Transport Proteins (FATPs). researchgate.netnih.govimrpress.comproquest.com
Decanoyl-L-carnitine does not directly interact with or modulate these plasma membrane transporters. However, its formation and subsequent transport indirectly influence the net flux of fatty acids into the cell. By efficiently shuttling decanoyl groups into the mitochondria for oxidation, the carnitine system helps maintain a low cytoplasmic concentration of Decanoyl-CoA. This contributes to a steep concentration gradient from the outside to the inside of the cell, thereby favoring the continued uptake of fatty acids from the extracellular environment to meet metabolic demand.
Furthermore, studies have shown that acylcarnitines, as amphiphilic molecules, can insert themselves into lipid bilayers. nih.govnih.gov At high concentrations, such as those seen in certain metabolic disorders, this interaction can alter the molecular properties and functions of cell membranes. nih.gov However, this is considered a general molecular effect rather than a specific modulation of fatty acid uptake mechanisms. nih.gov The zwitterionic nature of the carnitine headgroup results in very slow passive diffusion across membranes, reinforcing the necessity of dedicated transporters like CACT for its movement. nih.gov
Synergistic Effects in Biochemical Systems with Other Metabolites
Decanoyl-L-carnitine and the broader carnitine system exhibit significant synergistic effects with other metabolic pathways and molecules.
Coenzyme A Homeostasis: A crucial synergistic role of the carnitine shuttle is the maintenance of distinct cytosolic and mitochondrial pools of Coenzyme A. nih.govnih.gov By converting acyl-CoA to acylcarnitine in the cytoplasm, the system frees up CoA for other processes, such as the activation of other fatty acids. Inside the mitochondria, the reverse reaction provides acyl-CoA for β-oxidation. This buffering of the acyl-CoA/CoA ratio is vital, as an accumulation of acyl-CoA can be toxic and inhibit numerous enzymatic reactions. nih.govnih.gov
Fatty Acid Metabolism: Research in isolated rat hepatocytes has demonstrated that the presence of Decanoyl-L-carnitine can stimulate the elongation and desaturation of other fatty acids. Specifically, it was found to increase the formation of C24 fatty acid intermediates and the long-chain polyunsaturated fatty acids (PUFAs) docosapentaenoic acid (DPA) and docosahexaenoic acid (DHA). caymanchem.comcaymanchem.comcaymanchem.com This suggests that providing a readily available substrate for β-oxidation can synergistically enhance anabolic pathways of other lipid species.
Gene Regulation and Signaling: Decanoylcarnitine may act as a signaling molecule. One study demonstrated that it can stimulate the peroxisome proliferator-activated receptor (PPAR) signaling pathway, with a notable effect on PPARα. nih.gov PPARα is a nuclear receptor that functions as a key transcriptional regulator for a multitude of genes involved in fatty acid uptake, transport, and oxidation. nih.gov By activating this pathway, Decanoyl-L-carnitine can synergistically upregulate the entire fatty acid catabolism machinery.
Energy Production: The end product of the β-oxidation of Decanoyl-CoA is Acetyl-CoA. creative-proteomics.com Acetyl-CoA is a central hub in metabolism, linking fatty acid oxidation with the Krebs cycle for ATP production and the synthesis of ketone bodies, which are important energy sources for tissues like the brain during periods of fasting. nih.govnih.gov This places Decanoyl-L-carnitine in synergy with carbohydrate and amino acid metabolism, which also produce Acetyl-CoA.
| Metabolite/Pathway | Nature of Synergistic Interaction |
|---|---|
| Coenzyme A (CoA) | Maintains separate mitochondrial/cytosolic pools and buffers the acyl-CoA/CoA ratio. nih.govnih.gov |
| Long-Chain PUFAs (DPA, DHA) | Stimulates the formation and elongation of other fatty acids. caymanchem.comcaymanchem.com |
| PPARα Signaling Pathway | Acts as a signaling molecule to upregulate genes for fatty acid metabolism. nih.gov |
| Acetyl-CoA | Provides substrate for the Krebs cycle and ketogenesis, linking to overall energy metabolism. nih.gov |
Research Applications in Preclinical and in Vitro Models
Understanding Metabolic Perturbations in Animal Models
Stable isotope-labeled carnitines are instrumental in studying metabolic changes in animal models. For instance, research using deuterium-labeled carnitine (d3-carnitine) in mice has demonstrated how carnitine is transported into skeletal muscle and subsequently acetylated during muscle contraction. nih.govnih.gov This type of study provides critical insights into energy metabolism and the role of carnitines in buffering excess acyl-CoA groups in mitochondria. nih.gov
In other animal models, such as the low-carnitine Nile tilapia, researchers have investigated the functional differences between L-carnitine and its isomer, D-carnitine. nih.gov While L-carnitine alleviated lipid deposition in the liver, D-carnitine was found to induce lipotoxicity, inflammation, and oxidative stress, highlighting its behavior as a xenobiotic. nih.gov Although these studies may use unlabeled carnitines for dietary intervention, the analytical methods to measure the resulting changes in acylcarnitine profiles often rely on labeled internal standards like Decanoyl-L-carnitine-d3 Chloride for accurate quantification.
Table 1: Research Findings in Animal Models
| Animal Model | Key Research Focus | Findings | Citation |
|---|---|---|---|
| Mouse | Carnitine dynamics in skeletal muscle | Intravenously injected d3-carnitine uptake and its conversion to d3-acetylcarnitine increased with muscle contraction, indicating a role in buffering acetyl-CoA. | nih.govnih.gov |
| Nile Tilapia | Functional differences between L- and D-carnitine | L-carnitine feeding reduced liver lipid deposition, whereas D-carnitine increased lipid deposition and induced inflammation and oxidative stress. | nih.gov |
| Rabbit | Ischemia models | Propionyl-L-carnitine, a related compound, was shown to reduce mitochondrial dysfunction and prevent ATP depletion in models of ischemia. Its labeled version, Propionyl-L-carnitine-d3, serves as a quantification standard. | biomol.com |
Application in Research on Inborn Errors of Metabolism (e.g., propionic or methylmalonic acidemias)
Inborn errors of metabolism are a class of genetic diseases that result from defects in specific enzymes or transporters, leading to the accumulation of toxic metabolites. nih.gov In conditions like propionic acidemia and methylmalonic aciduria, the metabolism of certain amino acids and odd-chain fatty acids is impaired, causing a buildup of propionyl-CoA and other toxic acyl-CoA compounds. nih.govresearchgate.net
L-carnitine plays a crucial therapeutic role by binding to these toxic acyl groups to form acylcarnitines, which can then be excreted from the body. nih.govnih.gov This process helps to detoxify the system and replenish the pool of free coenzyme A (CoA), which is essential for normal energy metabolism. nih.govresearchgate.net
The research in this field heavily relies on accurately measuring the levels of various acylcarnitines in patient samples to understand the disease state and the efficacy of treatments like L-carnitine supplementation. nih.govnih.gov Stable isotope-labeled internal standards, such as Propionyl-L-carnitine-d3 for propionic acidemia and, by extension, this compound for related disorders of fatty acid oxidation, are indispensable for this purpose. biomol.com They are added to biological samples (like blood or urine) to enable precise quantification of their endogenous, unlabeled counterparts via mass spectrometry. nih.gov
Table 2: Role of Carnitine in Inborn Errors of Metabolism Research
| Disorder | Metabolic Defect | Role of L-Carnitine | Relevance of Labeled Standards | Citation |
|---|---|---|---|---|
| Propionic Acidemia | Intramitochondrial accumulation of propionyl-CoA. | Binds to propionyl-CoA to form propionylcarnitine (B99956), which is then excreted, detoxifying the system. | Propionyl-L-carnitine-d3 is used as an internal standard to quantify propionylcarnitine levels. | biomol.comnih.govnih.gov |
| Methylmalonic Aciduria | Accumulation of acyl-CoA compounds, including propionyl-CoA. | Removes toxic propionyl groups, restoring free CoA levels and improving ATP biosynthesis. | Enables accurate monitoring of acylcarnitine profiles (e.g., propionylcarnitine, acetylcarnitine) in response to therapy. | researchgate.netnih.gov |
Investigation of Metabolic Biomarkers in Research Contexts
Decanoyl-L-carnitine itself is a naturally occurring metabolite, an ester derivative of L-carnitine, involved in fatty acid metabolism. caymanchem.comscbt.com Altered levels of decanoyl-L-carnitine and other acylcarnitines can serve as biomarkers for various metabolic states and diseases, including inborn errors of metabolism and conditions affecting mitochondrial function. mdpi.commdpi.com
The primary and critical application of this compound is to act as an internal standard for the precise and accurate quantification of endogenous decanoyl-L-carnitine. caymanchem.combroadpharm.com In the field of metabolomics, which involves the comprehensive study of metabolites in a biological system, quantification is key. When analyzing complex biological samples like plasma or tissue extracts using techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), variations can occur during sample preparation and instrument analysis.
By adding a known amount of the stable isotope-labeled standard (this compound) to the sample at the beginning of the workflow, it experiences the same processing and analytical variations as the endogenous analyte (decanoyl-L-carnitine). Since the labeled standard can be distinguished from the unlabeled analyte by its slightly higher mass, the ratio of the two can be used to calculate the exact concentration of the endogenous biomarker, correcting for any experimental inconsistencies. caymanchem.combiomol.com This ensures the reliability and reproducibility of biomarker data in research contexts.
Future Research Trajectories and Methodological Innovations
Integration with Multi-Omics Approaches for Holistic Metabolic Understanding
A holistic view of metabolic processes cannot be achieved through a single analytical lens. The future of metabolic research lies in the integration of multiple "omics" disciplines—genomics, transcriptomics, proteomics, and metabolomics. In this synergistic approach, Decanoyl-L-carnitine-d3 Chloride serves as a critical probe for the metabolomics arm, providing precise data on the flux and fate of medium-chain fatty acids.
By using stable isotope-labeled compounds, researchers can introduce a traceable substrate into a biological system and monitor its transformation through various metabolic pathways. When combined with other omics data, this provides a powerful, multi-layered understanding. For instance, an integrative multi-omics analysis of thyroid cancer has revealed distinct metabolic properties based on the molecular subtypes of the disease. nih.gov Future studies could employ this compound to specifically trace how medium-chain fatty acid oxidation is altered in different cancer subtypes, linking these metabolic shifts directly to genomic mutations and changes in protein expression. This allows scientists to move from static snapshots of metabolite levels to a dynamic picture of metabolic reprogramming in disease.
The integration of these approaches enables the construction of comprehensive metabolic models, as detailed in the table below.
| Multi-Omics Field | Role in Integrated Metabolic Analysis | Contribution of this compound |
| Genomics | Identifies genetic predispositions or mutations in enzymes and transporters related to fatty acid metabolism. | Helps validate the functional impact of specific genetic variants on the decanoyl-carnitine pathway. |
| Transcriptomics | Measures the expression levels of genes involved in metabolic pathways under different conditions. | Correlates changes in gene expression (e.g., carnitine acyltransferases) with actual metabolic flux. |
| Proteomics | Quantifies the abundance and post-translational modifications of proteins and enzymes. | Links the quantity of metabolic enzymes to the rate of processing of decanoyl-L-carnitine. |
| Metabolomics | Measures the levels of metabolites and traces their flow through pathways. | Acts as a direct tracer to quantify the activity of the medium-chain fatty acid oxidation pathway. caymanchem.com |
This integrated strategy allows researchers to build a comprehensive picture, connecting a specific genetic makeup to its functional metabolic output, with this compound providing a crucial, dynamic link in the chain of evidence.
Advancements in Quantitative Metabolic Tracing Techniques
This compound is primarily used as an internal standard for the precise quantification of its unlabeled counterpart, decanoyl-L-carnitine, using mass spectrometry. caymanchem.combiomol.com The future, however, points towards its use in more advanced dynamic tracing studies that visualize and quantify metabolic flux in real-time and with spatial resolution.
A significant advancement is the combination of stable isotope tracing with mass spectrometry imaging (MSI), such as Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) imaging. nih.gov Research using deuterium-labeled carnitine (d3-carnitine) has successfully demonstrated the ability to monitor carnitine uptake and its conversion to acetylcarnitine directly within mouse skeletal muscle tissue. nih.govnih.gov This technique revealed that muscle contraction accelerates the uptake and metabolism of carnitine. nih.govnih.gov
Applying this methodology with this compound would allow for unprecedented insight into medium-chain fatty acid metabolism. Researchers could:
Visualize Tissue Distribution: Directly observe the uptake and localization of decanoyl-carnitine in specific tissues and even different cell types within a complex tissue, such as distinguishing between fiber types in muscle. nih.gov
Trace Metabolic Fate: Follow the deuterium (B1214612) label as the decanoyl group is metabolized, identifying and quantifying downstream metabolites and determining the kinetics of the pathway.
Spatially Resolve Metabolism: Map the metabolic activity in different regions of an organ, for example, identifying zones of altered fatty acid oxidation in a diseased liver or heart.
The evolution of these techniques transforms this compound from a simple quantifier into a dynamic probe of metabolic function.
| Technique | Description | Application with this compound |
| LC-MS/GC-MS | Liquid or Gas Chromatography coupled with Mass Spectrometry for separation and quantification of metabolites. | Standard application for quantifying endogenous decanoyl-L-carnitine using the d3-labeled compound as an internal standard. caymanchem.com |
| Stable Isotope-Resolved Metabolomics (SIRM) | Cells or organisms are fed a stable isotope-labeled nutrient, and the incorporation of the label into various metabolites is tracked over time. | Tracing the metabolic fate of the decanoyl group through beta-oxidation and its integration into other metabolic pathways. |
| MALDI-MS Imaging | A technique that visualizes the spatial distribution of molecules, including metabolites, within a thin tissue section. | Mapping the precise location and concentration of this compound and its metabolites within tissues like the heart, liver, or muscle. nih.gov |
| Pulse-Chase Analysis | A method involving a short exposure ("pulse") to a labeled compound, followed by a "chase" with an unlabeled version, to track the turnover of metabolites. youtube.com | Determining the rate of synthesis and catabolism of the decanoyl-carnitine pool, providing insights into metabolic pathway dynamics. |
Expansion of this compound Applications in Emerging Research Areas
The fundamental role of carnitine and fatty acid oxidation in energy homeostasis places them at the center of numerous physiological and pathological processes. nih.gov While the initial focus may be on inborn errors of metabolism, the application of this compound is set to expand into broader and more prevalent disease areas.
Emerging research fields where this tracer could provide critical insights include:
Cardiomyopathy and Heart Failure: The heart is heavily reliant on fatty acid oxidation for energy. Disorders in this process are linked to cardiac diseases. nih.gov Using this compound, researchers can quantitatively assess the capacity of cardiac tissue to metabolize medium-chain fatty acids, a process that may be impaired or altered in heart failure.
Neurodegenerative Diseases: Recent evidence suggests that metabolic dysregulation, including mitochondrial dysfunction, plays a role in the progression of diseases like Alzheimer's and Parkinson's. Tracing studies could elucidate how brain cells utilize different fatty acids for energy and how this process is affected by disease.
Non-alcoholic Fatty Liver Disease (NAFLD): NAFLD is characterized by an imbalance in lipid uptake, synthesis, and oxidation. This compound can be used to specifically probe the mitochondrial capacity for medium-chain fatty acid oxidation in the liver, helping to differentiate the metabolic phenotypes of simple steatosis versus the more aggressive non-alcoholic steatohepatitis (NASH).
Immunometabolism: The metabolic state of immune cells dictates their function. Investigating how immune cells like macrophages and T-cells utilize fatty acids during an inflammatory response can open new therapeutic avenues. This compound can serve as a tool to trace fuel utilization in these specific cell populations.
The precision offered by a stable isotope-labeled tracer like this compound is essential for dissecting the nuanced metabolic alterations that underpin these complex, multifactorial diseases.
Q & A
Basic Research Questions
Q. What are the validated methods for synthesizing Decanoyl-L-carnitine-d3 chloride with isotopic purity >99%?
- Methodology : Synthesis typically involves deuterium labeling at the N-methyl position using deuterated reagents (e.g., deuterated acetyl chloride or N-methylation with deuterated iodomethane). Purification is achieved via reverse-phase HPLC or ion-exchange chromatography, with isotopic purity confirmed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) .
- Critical Parameters : Ensure anhydrous conditions to prevent hydrolysis of the acyl chloride intermediate. Validate isotopic incorporation using MS fragmentation patterns (e.g., m/z shifts corresponding to d3 labeling) .
Q. How should this compound be stored to maintain stability in experimental settings?
- Protocol : Store lyophilized powder at 0–6°C in airtight, light-protected vials. For aqueous solutions (e.g., 10 mM stock in methanol/water), aliquot and store at -80°C to prevent degradation. Avoid repeated freeze-thaw cycles, as deuterated compounds may exhibit altered solubility kinetics compared to non-deuterated analogs .
Q. Which analytical techniques are recommended for quantifying this compound in biological matrices?
- Workflow : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a deuterated internal standard (e.g., Propionyl-L-carnitine-d3 chloride ). Optimize ionization parameters for acyl carnitines (e.g., ESI+ mode, m/z 355.3 → 85.1 for Decanoyl-L-carnitine-d3). Cross-validate against certified reference materials (e.g., Acylcarnitines Mix Stable Isotope Labeled solutions) to ensure accuracy .
Advanced Research Questions
Q. How does deuterium labeling at the N-methyl position affect the metabolic stability or enzyme binding of this compound?
- Experimental Design : Compare enzymatic hydrolysis rates (e.g., carnitine palmitoyltransferase) between deuterated and non-deuterated forms using isotopic tracing in mitochondrial lysates. Monitor kinetic isotope effects (KIE) via time-resolved MS. Note that N-methyl-d3 labeling may reduce oxidative metabolism in hepatic microsomes due to altered electron-donating properties .
- Data Contradictions : Some studies report minimal KIE for acyl carnitines, while others observe delayed β-oxidation. Resolve discrepancies by standardizing substrate concentrations and enzyme sources .
Q. What strategies mitigate batch-to-batch variability in this compound for longitudinal studies?
- Quality Control : Require certificates of analysis (COA) specifying isotopic enrichment (e.g., 98 atom% D), residual solvents, and endotoxin levels. Perform in-house validation using orthogonal techniques (e.g., NMR for structural confirmation, LC-MS for purity). Batch variability often arises from incomplete deuterium exchange during synthesis, necessitating strict process controls .
Q. How can this compound be used to study mitochondrial β-oxidation flux in disease models?
- Application : Administer deuterated compound to cell cultures or animal models and track isotopic enrichment in downstream metabolites (e.g., acetyl-CoA, acylcarnitines) via stable isotope-resolved metabolomics. Use flux balance analysis to model perturbations in fatty acid oxidation pathways. Note that deuterium labeling may alter substrate channeling in multi-enzyme complexes .
Tables
Key Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
